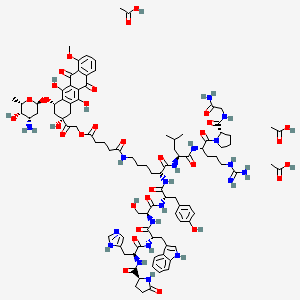

![molecular formula C28H46N2O26S B10860000 (3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Roneparstat is a heparanase inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a 15–25 kDa N-acetylated and glycol split heparin, making it one of the most potent and widely studied inhibitors of heparanase . Heparanase is an enzyme that cleaves heparan sulfate chains, which are involved in various biological processes such as inflammation, wound healing, and tumor invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roneparstat is synthesized through a process that involves the glycol splitting of nonsulfated hexuronic acids present in fully N-acetylated heparin . This process introduces biologically functional groups without altering the natural heparin-based scaffold . The synthetic route typically involves a simple oxidation-reduction (redox) reaction, which significantly reduces the anticoagulant properties of the compound while enhancing its heparanase inhibitory activity .

Industrial Production Methods: The industrial production of Roneparstat involves the large-scale application of the aforementioned synthetic route. The process is optimized to ensure batch-to-batch consistency in the molecular weight of the final product . The production methods are designed to maintain the high potency of Roneparstat as a heparanase inhibitor, with an IC50 value of approximately 3 nM .

Chemical Reactions Analysis

Types of Reactions: Roneparstat primarily undergoes oxidation-reduction reactions during its synthesis . These reactions are crucial for introducing functional groups that enhance its biological activity. Additionally, Roneparstat interacts with heparanase through complex binding mechanisms, which may involve the recruitment of one or multiple Roneparstat chains depending on its concentration .

Common Reagents and Conditions: The synthesis of Roneparstat involves the use of reagents that facilitate glycol splitting and N-acetylation .

Major Products Formed: The major product formed from the synthesis of Roneparstat is a heparanase inhibitor with significantly reduced anticoagulant properties . This product retains the structural features of heparin while exhibiting enhanced biological activity against heparanase .

Scientific Research Applications

Roneparstat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical and clinical studies, Roneparstat has demonstrated significant antitumor activity, particularly in multiple myeloma . It has also shown potential in treating other cancers and non-oncological conditions such as inflammation and fibrosis .

In addition to its therapeutic applications, Roneparstat has been used to study the role of heparanase in various biological processes . By inhibiting heparanase, Roneparstat helps elucidate the enzyme’s role in extracellular matrix remodeling, cell invasion, and tumor metastasis . This makes it a valuable tool for researchers investigating the molecular mechanisms underlying these processes.

Mechanism of Action

Roneparstat exerts its effects by inhibiting the activity of heparanase, an enzyme that cleaves heparan sulfate chains . Heparanase activity impacts cell signaling, gene expression, and extracellular matrix remodeling within the tumor microenvironment . By inhibiting heparanase, Roneparstat reduces angiogenesis, tumor growth, and metastasis . It also diminishes the expression of growth factors such as hepatocyte growth factor, vascular endothelial growth factor, and matrix metalloproteinase-9 .

Comparison with Similar Compounds

Roneparstat is unique among heparanase inhibitors due to its specific synthetic route and reduced anticoagulant properties . Similar compounds include PI-88, PG545, and M402, which also exhibit antitumor activities and are being evaluated in clinical trials for various cancer types . Roneparstat’s distinct glycol-splitting process and N-acetylation make it particularly potent and effective as a heparanase inhibitor .

Properties

Molecular Formula |

C28H46N2O26S |

|---|---|

Molecular Weight |

858.7 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46N2O26S/c1-7(35)29-13-16(39)15(38)9(3-31)49-27(13)54-21-18(41)22(56-57(46,47)48)28(55-23(21)25(44)45)53-19-10(4-32)50-26(14(17(19)40)30-8(2)36)51-11(5-33)20(24(42)43)52-12(37)6-34/h9-23,26-28,31-34,37-41H,3-6H2,1-2H3,(H,29,35)(H,30,36)(H,42,43)(H,44,45)(H,46,47,48)/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+,19-,20?,21+,22-,23?,26-,27-,28-/m1/s1 |

InChI Key |

YUQCJZVVMQZBFE-JPUFUMQZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](OC2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H](CO)C(C(=O)O)O[C@@H](CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3O)NC(=O)C)OC(CO)C(C(=O)O)OC(CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)

![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)

![(1R,2S,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859981.png)